7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
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Overview
Description
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is an organic compound that features a pyrazolo[1,5-a]pyridine core with a boronate ester group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine typically involves the borylation of pyrazolo[1,5-a]pyridine. One common method is the palladium-catalyzed cross-coupling reaction between pyrazolo[1,5-a]pyridine and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronate ester to other functional groups.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents like toluene or DMF.
Major Products
Oxidation: Boronic acids or boronic esters.
Reduction: Alcohols or alkanes, depending on the specific reaction conditions.
Substitution: Biaryl compounds or other substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The boronate ester group can form reversible covalent bonds with nucleophilic residues in the enzyme’s active site, such as serine or cysteine.
Comparison with Similar Compounds
Similar Compounds
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine: Similar structure but with an imidazo[1,2-a]pyridine core.
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Contains a dioxino[2,3-b]pyridine core.
1-Boc-pyrazole-4-boronic acid pinacol ester: Features a pyrazole core with a boronic acid pinacol ester group.
Uniqueness
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is unique due to its specific combination of a pyrazolo[1,5-a]pyridine core and a boronate ester group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)11-7-5-6-10-8-9-15-16(10)11/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAYUHLUDYMICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=CC=NN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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